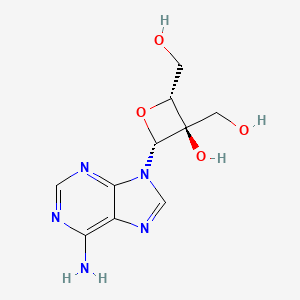
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- is a polycyclic aromatic nitrogen heterocyclic compoundThis compound is often studied due to its structural relationship with other carcinogenic PAHs and its potential impact on human health and the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- typically involves the use of liver microsomes from pretreated rats. The major metabolites formed include trans-DBAJAC-3,4-dihydrodiol, trans-DBAJAC-5,6-dihydro-diol, and DBAJAC-5,6-oxide . The reaction conditions often involve the use of specific inducers like 3-methylcholanthrene to enhance the metabolic activity of the liver microsomes .
Industrial Production Methods
the synthesis in a laboratory setting involves the use of high-performance liquid chromatography (HPLC) to separate and identify the metabolites .
Chemical Reactions Analysis
Types of Reactions
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxides and phenols.
Reduction: Reduction reactions can convert it into dihydrodiol derivatives.
Substitution: It can undergo substitution reactions to form different phenolic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3,3,3-trichloropropene-1,2-oxide and reducing agents like hydrides . The reactions typically occur under controlled laboratory conditions with specific temperature and pH requirements.
Major Products
The major products formed from these reactions include trans-DBAJAC-3,4-dihydrodiol, DBAJAC-5,6-oxide, and various phenolic compounds .
Scientific Research Applications
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- involves its metabolism to reactive intermediates that can bind to DNA and other macromolecules. These interactions can lead to mutations and potentially initiate carcinogenesis . The compound primarily targets cellular DNA, forming adducts that disrupt normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Dibenz[a,h]anthracene
- Benzo[a]pyrene
- Chrysene
- Benzo[c]phenanthrene
- Dibenz[c,h]acridine
- Dibenz[a,h]acridine
Uniqueness
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- is unique due to its specific structural configuration and its high tumorigenic activity compared to other similar PAHs . Its ability to form stable DNA adducts makes it a significant compound for studying the mechanisms of PAH-induced carcinogenesis .
Properties
CAS No. |
116934-99-7 |
|---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(7R,8R)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),10,13,15,17,19,21-nonaene-7,8-diol |
InChI |
InChI=1S/C21H17NO2/c23-20-10-7-14-15(21(20)24)6-9-19-17(14)11-16-13-4-2-1-3-12(13)5-8-18(16)22-19/h1-6,8-9,11,20-21,23-24H,7,10H2/t20-,21-/m1/s1 |
InChI Key |
MYHPPAFERZWUDW-NHCUHLMSSA-N |
Isomeric SMILES |
C1CC2=C(C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54)[C@H]([C@@H]1O)O |
Canonical SMILES |
C1CC2=C(C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54)C(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
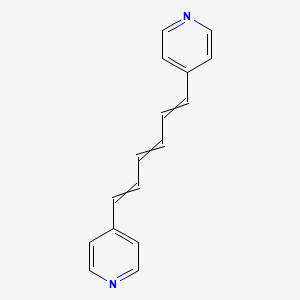
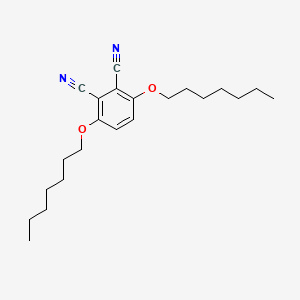

![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
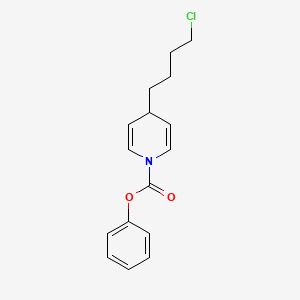

![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
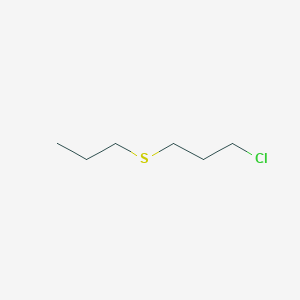
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
